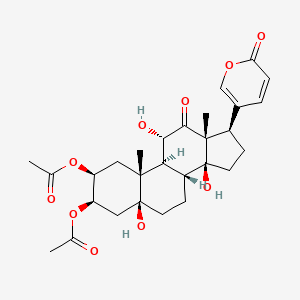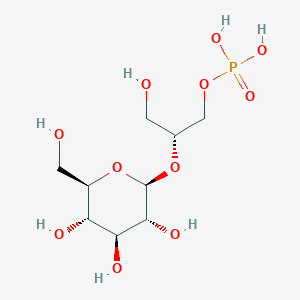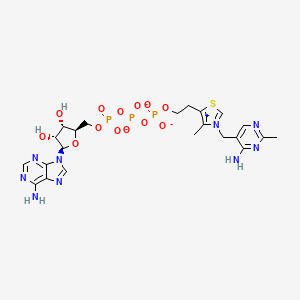
Adenosine thiamine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine thiamine triphosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the triphosphate OH groups of adenosine thiamine triphosphate. It is a conjugate base of an adenosine thiamine triphosphate.
Wissenschaftliche Forschungsanwendungen
Presence in Various Biological Tissues
Adenosine thiamine triphosphate (AThTP) is a vitamin B1 containing nucleotide found in various biological objects, including bacteria, yeast, human, rat, mouse tissues, and plant roots. Studies have quantified AThTP in mouse, rat, bovine, and chicken tissues. It's notable that the hydrolysis of AThTP in animal tissues is catalyzed by a membrane-bound enzyme of microsomal origin, displaying Michaelis-Menten kinetics in liver homogenates (Makarchikov, Saroka, & Kudyrka, 2018).
Thiamin Derivatives and Metabolism
Thiamin (vitamin B1) is synthesized by prokaryotes, yeasts, and plants, and is phosphorylated to higher phosphate derivatives in animal cells. Besides thiamin diphosphate (ThDP), which is well-known as an enzymatic cofactor, there are other thiamin phosphates like ThMP, ThTP, and AThTP in cells. AThTP accumulates in E. coli during carbon starvation and might act as an alarmone, suggesting its potential role in metabolic regulation (Bettendorff & Wins, 2009).
Structural Characterization and Natural Occurrence
Research indicates the presence of AThTP in E. coli, especially under energy stress, and its lesser abundance in eukaryotic organisms. The structure of AThTP has been elucidated through MS analysis and NMR, revealing unique chemical properties that may explain its biological roles (Frédérich et al., 2009).
Biosynthesis in Bacteria
AThTP in E. coli is synthesized from ThDP and ADP or ATP by a high molecular mass nucleotidyl transferase. This enzyme requires divalent metal ions and a heat-stable soluble activator, suggesting a regulatory mechanism for AThTP synthesis in response to metabolic conditions (Makarchikov, Brans, & Bettendorff, 2007).
Distribution in Human Tissues and Cells
In human tissues, AThTP and other thiamine derivatives play a crucial role in energy metabolism. The presence of AThTP in various tissues, including fetal tissues and cell lines, indicates its importance in biological processes, possibly related to cell division or differentiation (Gangolf et al., 2010).
Role in Plants
In plants like Arabidopsis thaliana, AThTP and other thiamine derivatives are crucial for metabolic processes. The study of these compounds in plants helps to understand their role in overall plant metabolism and response to environmental conditions (Hofmann, 2019).
Update on Metabolizing Enzymes
Recent research emphasizes the complexity of thiamine biochemistry, highlighting the need for further investigation into the roles of ThTP and AThTP and their metabolizing enzymes, which are critical for understanding cellular metabolism and energy regulation (Bettendorff, 2021).
Eigenschaften
Produktname |
Adenosine thiamine triphosphate |
|---|---|
Molekularformel |
C22H28N9O13P3S-2 |
Molekulargewicht |
751.5 g/mol |
IUPAC-Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1 |
InChI-Schlüssel |
FGOYXNBJKMNPDH-SAJUPQAESA-L |
Isomerische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyme |
adenosine thiamine triphosphate AThTP cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





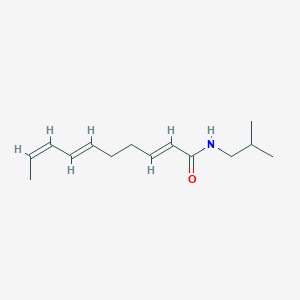

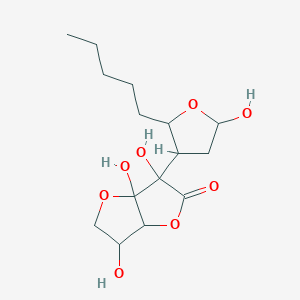
![[1-(3,3-Dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B1254824.png)

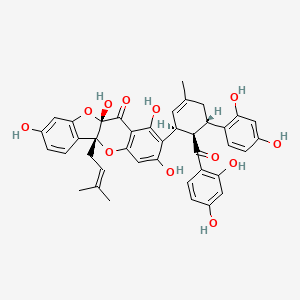


![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
